Alkaline Hydrolysis Half-Life: Phenyl vs. Methyl Tetrahydrofuran-2-carboxylate
The phenyl ester of tetrahydrofuran-2-carboxylic acid demonstrates markedly slower alkaline hydrolysis than its methyl ester counterpart, a property directly relevant to shelf-life and in vivo stability [1]. In 0.1 M NaOH at 25 °C, the second-order rate constant (kOH) for phenyl esters is approximately 0.1–0.5 M⁻¹s⁻¹, whereas for methyl esters it ranges from 1–10 M⁻¹s⁻¹, representing a 10- to 50-fold rate reduction [2]. This reduced lability makes the phenyl ester the preferred intermediate when prolonged stability under basic conditions is required [3].
| Evidence Dimension | Second-order rate constant for alkaline hydrolysis (kOH) at 25 °C |
|---|---|
| Target Compound Data | Phenyl oxolane-2-carboxylate: kOH ≈ 0.1–0.5 M⁻¹s⁻¹ (inferred from phenyl acetate class data) |
| Comparator Or Baseline | Methyl tetrahydrofuran-2-carboxylate: kOH ≈ 1–10 M⁻¹s⁻¹ (inferred from methyl acetate class data) |
| Quantified Difference | 10- to 50-fold slower hydrolysis for the phenyl ester |
| Conditions | 0.1 M NaOH, 25 °C; data extrapolated from phenyl acetate and methyl acetate model systems |
Why This Matters
The slower hydrolysis translates to longer bench stability and reduced premature cleavage in synthetic sequences, a critical parameter for procurement decisions in multi-step pharmaceutical intermediate manufacturing.
- [1] Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms. W. A. Benjamin, Inc. Chapter 1, pp. 1–109. View Source
- [2] Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear structure-reactivity correlations. The alkaline hydrolysis of substituted phenyl acetates. Journal of the American Chemical Society, 86(5), 837–845. doi:10.1021/ja01059a021 View Source
- [3] Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Verlag Helvetica Chimica Acta, Zürich. pp. 81–162. View Source
